molecular formula C6H2ClF3N2O B8628651 3-(Trifluoromethyl)pyrazine-2-carbonyl chloride

3-(Trifluoromethyl)pyrazine-2-carbonyl chloride

Cat. No.: B8628651
M. Wt: 210.54 g/mol
InChI Key: QWOJWPIRSZJMKN-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)pyrazine-2-carbonyl chloride is a chemical compound with the molecular formula C6H2ClF3N2O. This compound is characterized by the presence of a pyrazine ring substituted with a carbonyl chloride group and a trifluoromethyl group. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)pyrazine-2-carbonyl chloride typically involves the introduction of the trifluoromethyl group into the pyrazine ring. One common method is the radical trifluoromethylation of carbon-centered intermediates. This process often employs trifluoromethyl sulfonyl chloride (CF3SO2Cl) as a source of the CF3 radical, which is introduced into the pyrazine ring under photoredox catalysis conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar radical trifluoromethylation techniques. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for its various applications .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)pyrazine-2-carbonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Trifluoromethyl)pyrazine-2-carbonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)pyrazine-2-carbonyl chloride involves its interaction with various molecular targets. The trifluoromethyl group significantly influences the compound’s reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethyl)pyrazine-2-carbonyl chloride is unique due to the presence of both the trifluoromethyl and carbonyl chloride groups. This combination imparts distinct chemical properties, making it valuable in various synthetic and industrial processes. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and binding affinity, while the carbonyl chloride group provides a reactive site for further chemical modifications .

Properties

Molecular Formula

C6H2ClF3N2O

Molecular Weight

210.54 g/mol

IUPAC Name

3-(trifluoromethyl)pyrazine-2-carbonyl chloride

InChI

InChI=1S/C6H2ClF3N2O/c7-5(13)3-4(6(8,9)10)12-2-1-11-3/h1-2H

InChI Key

QWOJWPIRSZJMKN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=N1)C(=O)Cl)C(F)(F)F

Origin of Product

United States

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